![molecular formula C16H10F5NO B2610485 3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone CAS No. 327104-08-5](/img/structure/B2610485.png)

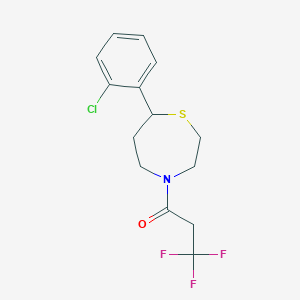

3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

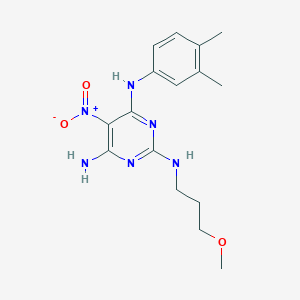

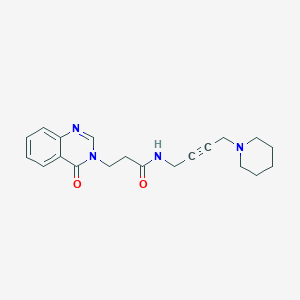

“3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone” is a chemical compound with the molecular formula C16H10F5NO . It’s a part of the azetidinone family, which are four-membered lactam rings .

Molecular Structure Analysis

The molecular structure of “3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone” is characterized by a four-membered azetidinone ring flanked by phenyl rings, one of which is substituted with a trifluoromethyl group .Aplicaciones Científicas De Investigación

Agrochemical Industry

Trifluoromethylpyridines (TFMP): , which are structurally related to our compound of interest, play a significant role in the agrochemical industry. They are primarily used for the protection of crops from pests. The introduction of fluazifop-butyl , a TFMP derivative, marked the beginning of the use of these compounds in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . The unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety contribute to their biological activities.

Pharmaceutical Industry

Several TFMP derivatives are utilized in the pharmaceutical and veterinary industries. Currently, five pharmaceutical and two veterinary products containing the TFMP moiety have been approved for the market, and many more are undergoing clinical trials . The biological activities of these derivatives are attributed to the fluorine atom’s properties and the pyridine structure, suggesting potential applications for our compound in drug development.

Antimicrobial Activity

Difluoromethylated indol-2-ones, which share a similar difluoromethyl group with our compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , S. typhi , Candida albicans , and Aspergillus niger .

Antiviral Activity

Indole derivatives, which are structurally related to our compound, possess significant antiviral activities. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified to enhance its antiviral properties.

Anticancer Research

The structural motif of our compound is found in various bioactive compounds that have shown clinical and biological applications in cancer research. Indole derivatives, in particular, have been found in many synthetic drug molecules and have demonstrated high affinity to multiple receptors, which is useful in developing new therapeutic agents .

Chemical Synthesis Intermediates

The compound’s structural elements, particularly the trifluoromethyl group, make it a valuable intermediate in chemical synthesis. It can be used to create more complex molecules with desired biological activities, serving as a building block in the synthesis of various organic compounds .

Propiedades

IUPAC Name |

3,3-difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F5NO/c17-15(18)13(10-6-8-11(9-7-10)16(19,20)21)22(14(15)23)12-4-2-1-3-5-12/h1-9,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXZEGQTSSDXBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2610402.png)

![4-[(Furan-2-ylmethyl)-carbamoyl]-1,2,2-trimethyl-spiro[2.3]hexane-1-carboxylic acid](/img/structure/B2610407.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2610411.png)

![Oxiran-2-yl-[2-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methanone](/img/structure/B2610416.png)

![2-Methoxy-4-{[2-(trifluoromethyl)-4-quinazolinyl]oxy}benzenecarbaldehyde](/img/structure/B2610425.png)